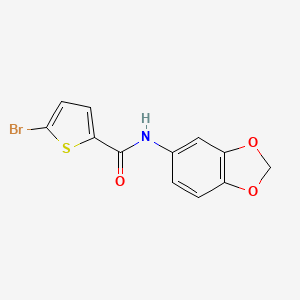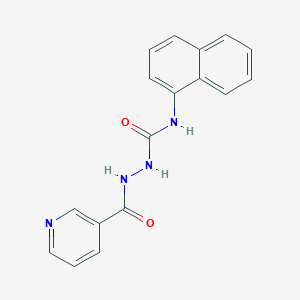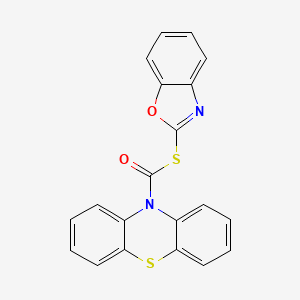![molecular formula C10H15N3O2 B3482862 4-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]morpholine](/img/structure/B3482862.png)
4-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]morpholine
説明
4-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]morpholine, also known as EPM, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. EPM is a heterocyclic compound that belongs to the class of pyrazole derivatives. It has a molecular formula of C11H15N3O2 and a molecular weight of 221.26 g/mol.
科学的研究の応用
4-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]morpholine has been extensively studied for its potential therapeutic applications. One of the most promising applications of this compound is in the treatment of cancer. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. This compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway. This compound has also been shown to inhibit the migration and invasion of cancer cells.
Another potential application of this compound is in the treatment of Alzheimer's disease. This compound has been shown to have neuroprotective properties and can prevent the formation of beta-amyloid plaques, which are a hallmark of Alzheimer's disease. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease.
作用機序
The exact mechanism of action of 4-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]morpholine is not fully understood. However, studies have shown that this compound can modulate various signaling pathways in cells. This compound has been shown to activate the caspase pathway, which leads to apoptosis in cancer cells. This compound has also been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. This compound has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound induces apoptosis and inhibits cell proliferation, migration, and invasion. In animal models of Alzheimer's disease, this compound has been shown to improve cognitive function and prevent the formation of beta-amyloid plaques. This compound has also been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the advantages of 4-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]morpholine is its relatively simple synthesis method. This compound can be synthesized in a few steps with a good yield. This compound is also stable under normal laboratory conditions and can be stored for long periods of time.
One of the limitations of this compound is its low solubility in water. This can make it difficult to administer this compound in animal studies. This compound also has a relatively short half-life, which can limit its effectiveness in vivo.
将来の方向性
For the study of 4-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]morpholine include investigating its potential in combination with other drugs and in other neurodegenerative diseases.
特性
IUPAC Name |
(1-ethylpyrazol-3-yl)-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-2-13-4-3-9(11-13)10(14)12-5-7-15-8-6-12/h3-4H,2,5-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KISHGYIFLQUDRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-1,3-benzothiazol-2-yl-5-[(4-propylphenoxy)methyl]-2-furamide](/img/structure/B3482783.png)
![isopropyl 4-(3-methylphenyl)-2-[(2-pyrazinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B3482789.png)
![N-[3-nitro-5-(2,2,2-trifluoroethoxy)phenyl]cyclopentanecarboxamide](/img/structure/B3482815.png)
![N-[2-(aminocarbonyl)phenyl]-3-chloro-6-fluoro-1-benzothiophene-2-carboxamide](/img/structure/B3482821.png)
![2-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)nicotinamide](/img/structure/B3482828.png)


![4-chloro-3-nitro-N-{1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}benzamide](/img/structure/B3482846.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B3482854.png)


![N-(2-chlorophenyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]urea](/img/structure/B3482882.png)
![N-[3-(aminocarbonyl)-5-isopropyl-2-thienyl]-2-(1,3-benzodioxol-5-yl)-4-quinolinecarboxamide](/img/structure/B3482902.png)
